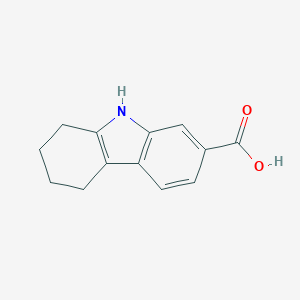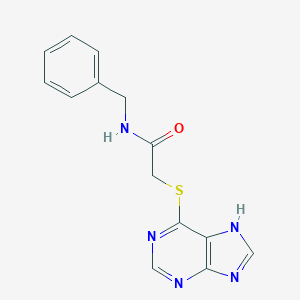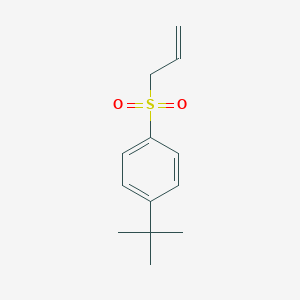
6,7,8,9-Tetrahydro-5H-carbazole-2-carboxylic acid
Overview
Description
6,7,8,9-Tetrahydro-5H-carbazole-2-carboxylic acid is a chemical compound with the molecular formula C13H13NO2 . It is also known by other names such as 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbazole ring system, which is partially saturated (tetrahydro-) and has a carboxylic acid functional group attached .Physical And Chemical Properties Analysis
The molecular weight of this compound is 215.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 215.094628657 g/mol .Scientific Research Applications
Environmental Impact and Origin
Halogenated carbazoles, including derivatives structurally related to 6,7,8,9-tetrahydro-5H-carbazole-2-carboxylic acid, have been detected in environmental samples. These compounds are persistent and may possess dioxin-like toxicological potential. Research suggests that the anthropogenic origin of such halogenated carbazoles could be linked to the production of halogenated indigo dyes. The manufacture of these dyes has been correlated with the presence of halogenated carbazoles in sediments from areas like Lake Michigan, indicating the potential environmental impact of industrial processes on the distribution of these compounds (Parette et al., 2015).
Pharmacophoric Potential in Medicinal Chemistry
Tetrazole, a bioisostere of the carboxylic acid group, has shown broad-spectrum biological properties including antitubercular, anticancer, antimalarial, and anti-inflammatory activities. This suggests that compounds like this compound, by virtue of their carboxylic acid functionality, could serve as a foundation for the development of new drugs. The replacement of the carboxyl group in drugs with tetrazole has been utilized to enhance lipophilicity and bioavailability, indicating the potential of carboxylic acid derivatives in drug development (Patowary et al., 2021).
Biocatalyst Inhibition
Carboxylic acids, including those structurally similar to this compound, have been studied for their inhibitory effects on microbes used in the fermentative production of biofuels and chemicals. These compounds can become inhibitory at concentrations below desired yields, affecting microbial cell membranes and internal pH. Understanding the inhibition mechanisms can aid in engineering more robust microbial strains for industrial applications (Jarboe et al., 2013).
Liquid-Liquid Extraction Applications
Research into the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams for bio-based plastics production highlights the relevance of compounds like this compound in separation technologies. Solvent developments in LLX, including the use of ionic liquids and nitrogen-based extractants, offer insight into the recovery of carboxylic acids, demonstrating the compound's potential in facilitating sustainable chemical processes (Sprakel & Schuur, 2019).
Antioxidant Activity Studies
Carbazole derivatives, including those related to this compound, have been synthesized and evaluated for their antioxidant activities. The synthesis approach involving allene-mediated electrocyclic reactions indicates the potential of carbazole alkaloids in antioxidant applications. This research provides a foundation for the design of novel antioxidants based on carbazole structures (Hieda, 2017).
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,14H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWDMUSCUJPFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B498480.png)
![N-(5-iodo-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498481.png)
![2-{[3-chloro-2-(1-piperidinyl)phenyl]sulfanyl}-N-(4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B498485.png)
![1-[4-(Allylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B498486.png)
![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498488.png)
![1,3-Benzothiazol-2-yl 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propyl sulfone](/img/structure/B498489.png)
![2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide](/img/structure/B498490.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498491.png)
![{[(1E)-3-phenylprop-1-en-1-yl]sulfonyl}benzene](/img/structure/B498492.png)



![N-(3-chloro-4-methoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498501.png)
